1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . This compound is known for its unique structure, which includes a chloroethyl group and a methoxyphenyl group attached to a urea backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 2-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions . The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives under oxidative conditions using reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amine derivatives.
Scientific Research Applications
1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The methoxyphenyl group can interact with hydrophobic pockets in enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-phenylurea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea: Has the methoxy group in a different position, which can influence its interaction with molecular targets.
1-(2-Bromoethyl)-3-(2-methoxyphenyl)urea:
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-9-5-3-2-4-8(9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQGNNBOIUJWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.